dimethyl N-(4-iodobenzoyl)glutamate
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Overview
Description
Dimethyl N-(4-iodobenzoyl)glutamate is a chemical compound with the molecular formula C14H16INO5 It is known for its unique structure, which includes an iodinated benzoyl group attached to a glutamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl N-(4-iodobenzoyl)glutamate typically involves the esterification of glutamic acid followed by the introduction of the 4-iodobenzoyl group. One common method involves the reaction of dimethyl glutamate with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as recrystallization and chromatography are often employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl N-(4-iodobenzoyl)glutamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobenzoyl group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Dimethyl N-(4-iodobenzoyl)glutamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity.
Medicine: There is interest in exploring its potential as a pharmaceutical agent.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl N-(4-iodobenzoyl)glutamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodinated benzoyl group plays a crucial role in these interactions, as it can form strong bonds with target molecules. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Dimethyl N-(4-bromobenzoyl)glutamate: Similar structure but with a bromine atom instead of iodine.
Dimethyl N-(4-chlorobenzoyl)glutamate: Similar structure but with a chlorine atom instead of iodine.
Dimethyl N-(4-fluorobenzoyl)glutamate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Dimethyl N-(4-iodobenzoyl)glutamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger size and higher atomic weight of iodine influence the compound’s interactions and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Properties
IUPAC Name |
dimethyl 2-[(4-iodobenzoyl)amino]pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIAUTJTUAVNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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